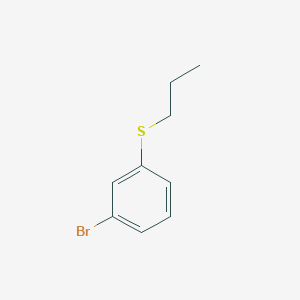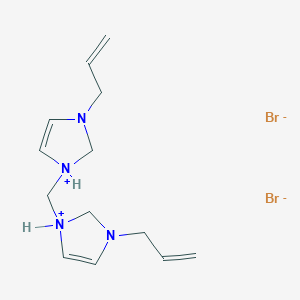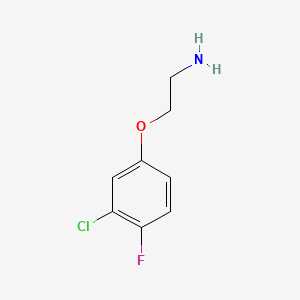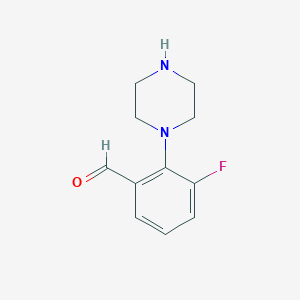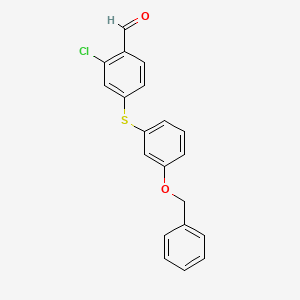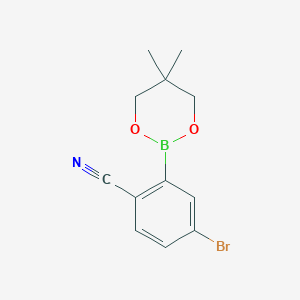
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
描述
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a dioxaborinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This could involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl halides can produce a variety of biaryl compounds .
科学研究应用
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Medicinal Chemistry: Could be used in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action for 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in chemical reactions typically involves the formation of a palladium complex in the case of Suzuki-Miyaura coupling. This complex facilitates the transfer of the boron-containing group to the aryl halide, forming a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.
属性
IUPAC Name |
4-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGBPOPVRGQXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


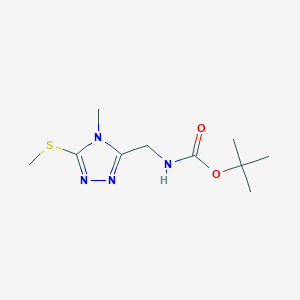
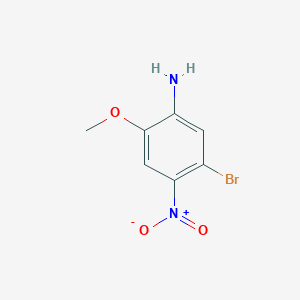
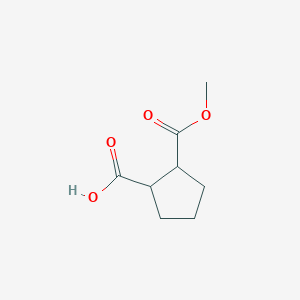
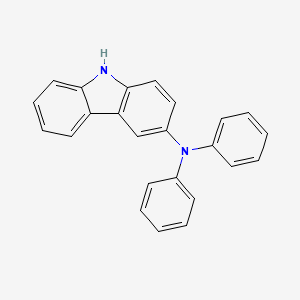
![[6-(1H-imidazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B3292995.png)
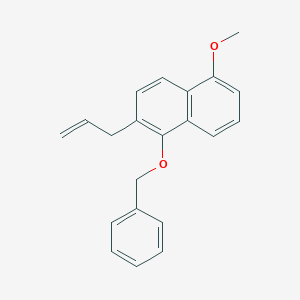
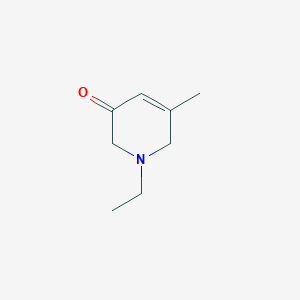
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B3293008.png)

